

Technical Guide: 2,4-Dichloro-5-fluorobenzyl alcohol

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Compound of Interest

Compound Name: 2,4-Dichloro-5-fluorobenzyl alcohol

Cat. No.: B1304679

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CAS Number: 219765-56-7[1][2]

Introduction

2,4-Dichloro-5-fluorobenzyl alcohol is a halogenated aromatic alcohol that serves as a crucial building block in organic and medicinal chemistry. Its structure, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts specific chemical reactivity and makes it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides an in-depth overview of its properties, synthesis, and potential applications, with a focus on its role in pharmaceutical development for researchers, scientists, and drug development professionals. The compound is primarily utilized in the synthesis of pharmaceutical intermediates, particularly for the development of drugs targeting bacterial and fungal infections[1].

Physicochemical Properties

A summary of the key physicochemical properties of **2,4-Dichloro-5-fluorobenzyl alcohol** is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value	Source
CAS Number	219765-56-7	[1][2]
Molecular Formula	C ₇ H ₅ Cl ₂ FO	[1][3]
Molecular Weight	195.02 g/mol	[1]
IUPAC Name	(2,4-Dichloro-5-fluorophenyl)methanol	[3]
Appearance	White to light yellow crystalline powder	[4]
Melting Point	57°C to 60°C	[4]
Purity (by GC)	≥ 98.0% - 99.0%	[1][4]
Solubility	Soluble in Methanol	[4]

Synthesis and Experimental Protocols

The synthesis of substituted benzyl alcohols can be achieved through various methods, including the reduction of corresponding benzoic acids or aldehydes, or the hydrolysis of benzyl halides. Below is a representative experimental protocol for the synthesis of a substituted benzyl alcohol, adapted from general procedures for similar compounds.

Experimental Protocol: Synthesis of Substituted Benzyl Alcohols via Hydrolysis of Benzyl Chlorides

This protocol is a two-stage process involving the reaction of a substituted benzyl chloride with a water-soluble salt of an organic acid, followed by hydrolysis. This method is advantageous as it can lead to high purity and yield[5][6].

Materials:

- 2,4-Dichlorobenzyl chloride
- Sodium acetate

- Tetrabutylammonium hydrogen sulphate (Phase Transfer Catalyst)
- Aqueous sodium hydroxide (70% w/v)
- Water
- Petroleum ether (boiling range 80°-100° C)
- Dilute aqueous hydrochloric acid

Procedure:

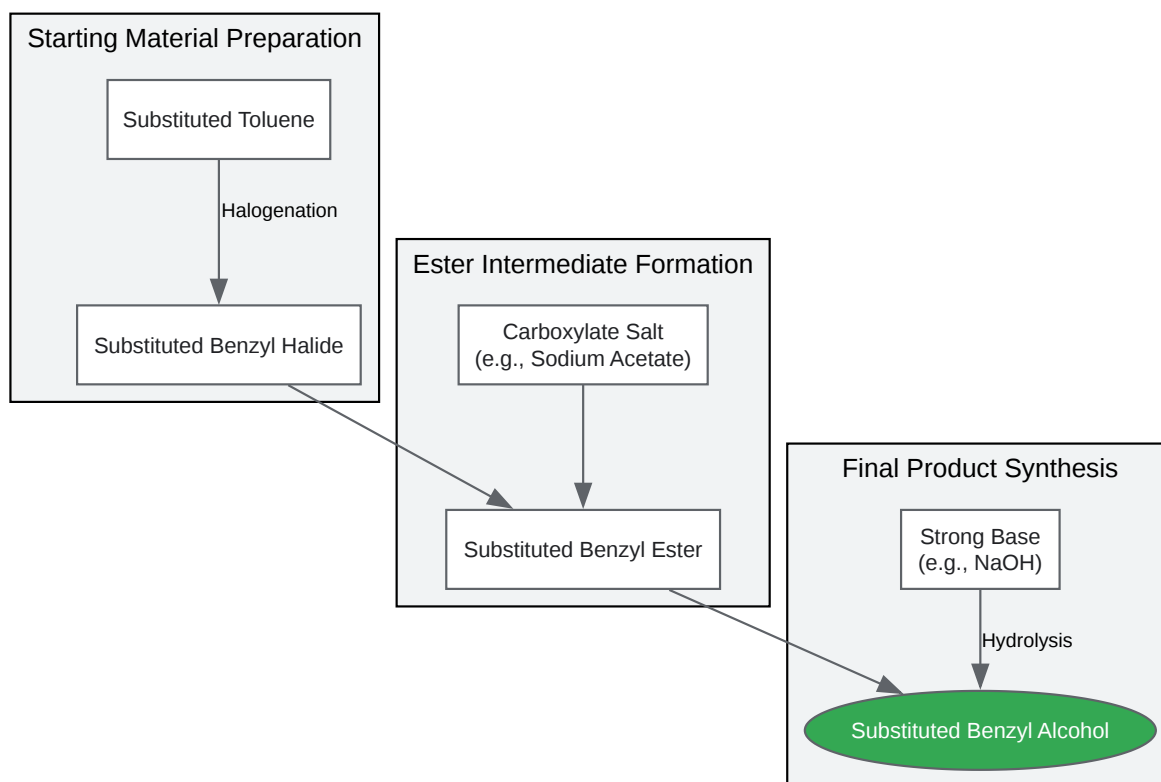
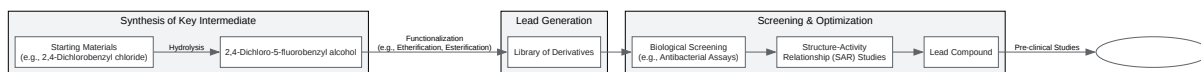
- Esterification:
 - To a solution of sodium acetate (208.8 g) and tetrabutylammonium hydrogen sulphate (2 g) in water, add 2,4-Dichlorobenzyl chloride (100 g).
 - Heat the mixture under reflux with constant stirring for 25 hours. This reaction forms the corresponding benzyl acetate.
- Hydrolysis:
 - To the reaction mixture, add aqueous sodium hydroxide (50 ml of 70% w/v solution).
 - Continue refluxing for an additional 30 minutes to hydrolyze the ester to the desired benzyl alcohol.
- Workup and Purification:
 - Cool the reaction mixture. The solid product should precipitate.
 - Collect the solid by filtration.
 - Wash the collected solid with water.
 - Dry the product in vacuo to yield 2,4-dichlorobenzyl alcohol.
- Alternative Extraction and Crystallization:

- After hydrolysis, maintain the temperature at 75° C and extract the product into petroleum ether (90 ml).
- Dilute the organic extract with additional petroleum ether (150 ml).
- Wash the organic layer with dilute aqueous hydrochloric acid.
- Filter the solution and wash the filter with petroleum ether (40 ml).
- Combine the filtrate and washings and allow the solution to cool to induce crystallization of the final product.

Role in Drug Development

2,4-Dichloro-5-fluorobenzyl alcohol is a key starting material or intermediate in the synthesis of various pharmaceutical compounds. Its halogenated phenyl ring can be further functionalized or incorporated into larger molecular scaffolds to modulate biological activity.

The general workflow for utilizing a substituted benzyl alcohol like **2,4-dichloro-5-fluorobenzyl alcohol** in a drug discovery pipeline is illustrated below.



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